Ethyl 2-Cyano-3-(2-furanyl)acrylate

Description

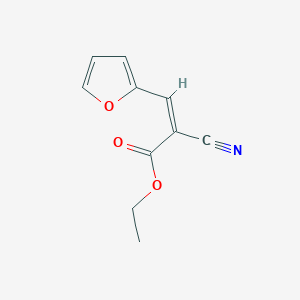

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOUIHHHTGARFQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CO1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate, a valuable intermediate in organic synthesis, through the Knoevenagel condensation reaction. This document details the underlying chemical principles, optimized experimental protocols, and comparative data from various catalytic systems.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. The synthesis of this compound from furfural and ethyl cyanoacetate is a classic example of this reaction, yielding a highly functionalized α,β-unsaturated carbonyl compound. This product serves as a versatile building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation proceeds through a series of reversible steps initiated by the deprotonation of the active methylene compound (ethyl cyanoacetate) by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of furfural. Subsequent dehydration of the aldol-type intermediate yields the final product, this compound.

Caption: Knoevenagel condensation reaction mechanism.

A general workflow for the synthesis is outlined below, starting from reagent preparation to product isolation and purification.

Caption: General experimental workflow for synthesis.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time. The following table summarizes various reported methods for the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Ethanol | Room Temp. | 8 | Quantitative | [1] |

| Biogenic Carbonates (Ca:Ba 50:50) | Solvent-free | 100 | 1 | 87 | [2] |

| Diisopropylethylammonium acetate (DIPEAc) | - | - | - | 90 | [3][4] |

| Triphenylphosphine | Solvent-free | - | - | High | [5] |

| Sodium Alginate | Various | 140 | 6 | - | [6] |

| Hydrotalcites | - | - | - | - | [7] |

| Ammonium Bicarbonate | Solvent-free | 50 | - | - | [8] |

| Diazabicyclo[5.4.0]undec-7-ene (DBU) | Water | Room Temp. | - | Excellent | [9] |

Note: "-" indicates data not specified in the cited source.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods reported in the literature.

Protocol 1: Piperidine Catalyzed Synthesis in Ethanol [1]

Materials:

-

Furan-2-carbaldehyde (furfural)

-

Ethyl 2-cyanoacetate

-

Piperidine

-

Ethanol

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve furan-2-carbaldehyde (1.0 mol) and ethyl cyanoacetate (1.2 mol) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (0.1 mL) to the solution.

-

Stir the reaction mixture at room temperature for 8 hours.

-

After the reaction is complete, remove the solvent under reduced pressure (in vacuo).

-

An orange solid will be obtained. Recrystallize the crude product from ethyl acetate to yield pale yellow needles of this compound.

-

The product can be characterized by its melting point and spectroscopic data (¹H NMR).

Protocol 2: Solvent-Free Synthesis using Biogenic Carbonates [2]

Materials:

-

5-Hydroxymethylfurfural (or Furfural)

-

Ethyl cyanoacetate

-

Biogenic Calcium:Barium Carbonate (50:50 mixture)

Procedure:

-

In a reaction vessel, combine 5-hydroxymethylfurfural (0.20 mmol), ethyl cyanoacetate (0.20 mmol), and the Ca:Ba carbonate catalyst (5 mg).[2]

-

Heat the solvent-free mixture at 100 °C for 1 hour.[2]

-

After cooling, the product can be isolated and purified. The reaction is reported to give an 87% yield of (E)-ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate.[2] A similar procedure can be adapted for furfural.

Product Characterization

The synthesized this compound can be characterized using standard analytical techniques.

-

Appearance: Pale yellow needles or orange solid.[1]

-

Melting Point: 83-85 °C[3]

-

¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.98 (s, 1H, HC=C), 7.28 (m, 1H, CH), 6.80 (m, 1H, CH), 6.61 (m, 1H, CH), 4.40 (q, 2H, CH₂), 1.42 (t, 3H, CH₃).[1]

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5, 148.7, 148.1, 139.4, 121.5, 115.2, 113.8, 98.7, 62.5, 14.1.[3]

Safety Precautions

-

Furfural is toxic and should be handled in a well-ventilated fume hood.

-

Piperidine is a corrosive and flammable liquid.

-

Ethyl cyanoacetate is harmful if swallowed or in contact with skin.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The Knoevenagel condensation provides an efficient and versatile route for the synthesis of this compound. A variety of catalytic systems can be employed, with the choice depending on the desired reaction conditions, such as the use of solvents, reaction temperature, and environmental considerations. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate in their work.

References

- 1. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.tue.nl [pure.tue.nl]

- 9. asianpubs.org [asianpubs.org]

Chemical and physical properties of Ethyl 2-Cyano-3-(2-furanyl)acrylate

An In-depth Technical Guide to Ethyl 2-Cyano-3-(2-furanyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted acrylate derivative incorporating a furan moiety. This class of compounds is of interest to researchers due to the diverse biological activities exhibited by both cyanoacrylate and furan-containing molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties, synthesis, and spectral data of this compound. While specific biological activity data for this particular compound is limited in publicly available literature, this guide will also discuss the known activities of structurally related compounds to highlight its potential areas of investigation for drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. While experimental data for some properties like melting and boiling points are not available for this specific compound, data for structurally similar molecules are included for reference.

Table 1: General and Computed Properties of this compound [1]

| Property | Value |

| IUPAC Name | ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| CAS Number | 23973-22-0 |

| Canonical SMILES | CCOC(=O)C(=CC1=CC=CO1)C#N |

| InChI Key | MWOUIHHHTGARFQ-UHFFFAOYSA-N |

| XLogP3 | 1.9 |

| Topological Polar Surface Area | 63.2 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Table 2: Physical Properties of this compound and Related Compounds

| Property | Value | Compound |

| Melting Point | Not available | This compound |

| 93-96 °C | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate[2] | |

| 51-53 °C | Ethyl 2-cyano-3-phenylacrylate | |

| 97-99 °C | Ethyl 2-cyano-3,3-diphenylacrylate | |

| Boiling Point | Not available | This compound |

| 188 °C @ 15 mmHg | Ethyl 2-cyano-3-phenylacrylate | |

| 174 °C @ 0.2 mmHg | Ethyl 2-cyano-3,3-diphenylacrylate | |

| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, and methylene chloride (general for ethyl cyanoacrylates)[3] | This compound |

Table 3: Crystallographic Data for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6611 (2) |

| b (Å) | 19.8907 (9) |

| c (Å) | 20.9081 (9) |

| β (°) | 91.988 (4) |

| Volume (ų) | 1937.28 (15) |

| Z | 8 |

Spectral Data

¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.98 (s, 1H, HC=C), 7.28 (m, 1H, furan-H), 6.80 (m, 1H, furan-H), 6.61 (m, 1H, furan-H), 4.40 (q, 2H, CH₂), 1.42 (t, 3H, CH₃).[4]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The primary method for synthesizing this compound is the Knoevenagel condensation.[5] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (furfural).

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of this compound.

Detailed Experimental Protocol: [4]

-

Reactant Preparation: A solution of furan-2-aldehyde (1.0 mol) and ethyl cyanoacetate (1.2 mol) is prepared in ethanol (20 mL).

-

Catalyst Addition: A catalytic amount of piperidine (0.1 mL) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for 8 hours.

-

Work-up: The volatile components are removed under reduced pressure (in vacuo).

-

Purification: The resulting orange solid is obtained in quantitative yield. For analysis, a sample can be recrystallized from ethyl acetate to yield pale yellow needles.

Potential Biological Activities and Signaling Pathways

General Biological Activities of Furan-Containing Cyanoacrylates

A study on a series of novel cyanoacrylates containing furan or tetrahydrofuran moieties revealed several biological activities, including:

-

Herbicidal activity: These compounds generally exhibited higher herbicidal effects against dicotyledonous weeds compared to monocotyledonous weeds.

-

Plant growth regulatory activity: Some compounds stimulated the radicle growth of cucumber, while others had an inhibitory effect.

-

Fungicidal and Antiviral activities: The study also indicated that these cyanoacrylates possess fungicidal and antiviral properties.

It is important to note that these are general findings for a class of related compounds, and specific testing of this compound is required to determine its activity profile.

Potential Mechanism of Action: Michael Addition

One of the key reactive features of cyanoacrylates is their susceptibility to Michael addition by nucleophiles. In a biological context, the thiol groups of cysteine residues in proteins are potent nucleophiles that can react with the electron-deficient β-carbon of the acrylate system. This covalent modification of proteins can lead to enzyme inhibition or modulation of protein function, which could be a potential mechanism of action for any observed biological effects.

Caption: Putative mechanism of action via Michael addition with a biological nucleophile.

Conclusion

This compound is a readily synthesizable compound with well-characterized chemical and physical properties. While specific data on its biological activity is currently lacking in the scientific literature, the known activities of related furan-containing cyanoacrylates suggest that it may possess interesting herbicidal, fungicidal, antiviral, or plant growth regulatory properties. The potential for this compound to act as a Michael acceptor suggests that its mechanism of action could involve covalent modification of biological macromolecules. Further in-vitro and in-vivo studies are warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery and development.

References

- 1. This compound | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL 2-CYANOACRYLATE | 7085-85-0 [chemicalbook.com]

- 4. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of Ethyl 2-Cyano-3-(2-furanyl)acrylate

This document provides a comprehensive overview of the spectroscopic data for Ethyl 2-Cyano-3-(2-furanyl)acrylate (C₁₀H₉NO₃), a compound commonly synthesized via Knoevenagel condensation. The following sections detail its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and analysis. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development.

Molecular Structure and Properties

-

IUPAC Name: ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data presented below were obtained in deuterated chloroform (CDCl₃).

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data reveals characteristic signals for the ethyl group, the furan ring protons, and the vinylic proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Reference |

| 8.01 | Singlet (s) | 1H | - | Vinylic CH | [3] |

| 7.75-7.76 | Multiplet (m) | 1H | - | Furan C5-H | [3] |

| 7.39-7.40 | Multiplet (m) | 1H | - | Furan C3-H | [3] |

| 6.66-6.67 | Multiplet (m) | 1H | - | Furan C4-H | [3] |

| 4.33-4.38 | Multiplet (m) | 2H | - | O-CH₂ | [3] |

| 1.38 | Triplet (t) | 3H | 7.2 | CH₃ | [3] |

Note: A separate analysis at 300 MHz reported similar shifts: δ 7.98 (s, 1H), 7.28 (m, 1H), 6.80 (m, 1H), 6.61 (m, 1H), 4.40 (q, 2H), 1.42 (t, 3H).[1][4]

¹³C NMR Data

The carbon-13 NMR spectrum identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 162.5 | Carbonyl C=O | [3] |

| 148.7 | Furan C2 | [3] |

| 148.1 | Furan C5 | [3] |

| 139.4 | Vinylic C (attached to furan) | [3] |

| 121.5 | Furan C3 | [3] |

| 115.2 | Cyano C≡N | [3] |

| 113.8 | Furan C4 | [3] |

| 98.7 | Vinylic C (attached to CN) | [3] |

| 62.5 | O-CH₂ | [3] |

| 14.1 | CH₃ | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound shows key absorptions corresponding to the cyano, ester carbonyl, and alkene moieties.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| 2984 | C-H (Alkyl) | Stretch | [3] |

| 2252 | C≡N (Cyano) | Stretch | [3] |

| 1741 | C=O (Ester) | Stretch | [3] |

| 1613 | C=C (Alkene) | Stretch | [3] |

| 1462 | C-H (Alkyl) | Bend | [3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 | [1][2] |

| Exact Mass | 191.05824 | [2] |

Experimental Protocols

The data presented in this guide corresponds to this compound synthesized via the protocols outlined below.

Synthesis via Knoevenagel Condensation

A common and efficient method for synthesizing the title compound is the Knoevenagel condensation.[3]

-

Reactants: Furan-2-aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).

-

Solvent: Hexane (10 ml).

-

Procedure:

-

A mixture of furan-2-aldehyde and ethyl cyanoacetate in hexane is prepared in a reaction vessel.

-

Diisopropylethylammonium acetate is added as a catalyst.

-

The mixture is heated to 65-70 °C for 3-6 hours.

-

Reaction progress is monitored using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2).

-

Upon completion, the reaction is cooled, and the product layer is separated and concentrated under vacuum.

-

The resulting material is purified by recrystallization to yield the final product.[3]

-

An alternative method involves stirring furan-2-aldehyde (1 mol) and ethyl cyanoacetate (1.2 mol) with piperidine (0.1 ml) in ethanol (20 ml) at room temperature for 8 hours.[1][4]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[3]

-

IR Spectroscopy: The infrared spectrum was obtained using a Perkin Elmer FT-IR spectrometer with the sample prepared as a potassium bromide (KBr) pellet.[3]

-

Mass Spectrometry: The mass spectrum was obtained on an Agilent (1100 series) instrument.[3]

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization for this compound.

Caption: Workflow from synthesis to spectroscopic characterization.

References

Crystal Structure Analysis of (E)-Ethyl 2-Cyano-3-(2-furanyl)acrylate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of (E)-Ethyl 2-Cyano-3-(2-furanyl)acrylate, a compound synthesized via Knoevenagel condensation. The significance of cyanoacrylate derivatives spans various fields, including the development of pharmaceuticals and advanced materials. This document details the experimental procedures for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic P21/n space group, with two independent molecules in the asymmetric unit. The molecular structure is predominantly planar, stabilized by a network of intermolecular C—H⋯O interactions that form centrosymmetric dimers. All crystallographic and experimental data are presented in structured tables and workflows for clarity and accessibility to researchers, scientists, and drug development professionals.

Experimental Protocols

Synthesis and Crystallization

The title compound was synthesized using the Knoevenagel condensation reaction.[1][2] The general workflow for the synthesis and crystallization is outlined below.

References

A Technical Guide to Ethyl 2-Cyano-3-(2-furanyl)acrylate: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-Cyano-3-(2-furanyl)acrylate, a molecule of interest in medicinal and agricultural chemistry. This document details its fundamental chemical properties, a robust experimental protocol for its synthesis, and an exploration of its potential biological activities, offering a valuable resource for professionals engaged in drug discovery and development.

Core Molecular and Physical Data

This compound is a chemical compound with the molecular formula C10H9NO3.[1] Its molecular weight is 191.18 g/mol .[1] A summary of its key identifiers and properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H9NO3 | PubChem[1] |

| Molecular Weight | 191.18 g/mol | PubChem[1] |

| IUPAC Name | ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate | PubChem |

| CAS Number | 23973-22-0 | BLDpharm[2] |

| Appearance | Pale yellow needles | (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC - NIH[3] |

Synthesis Protocol: Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This method involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Experimental Protocol

Materials:

-

Furan-2-carbaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve furan-2-carbaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 ml for a 1 mol scale reaction) to the solution.

-

Stir the reaction mixture at room temperature for approximately 8 hours.

-

After the reaction is complete, remove the solvent and other volatile components under reduced pressure (in vacuo).

-

The resulting crude product, an orange solid, can be purified by recrystallization from ethyl acetate to yield pale yellow needles of this compound.[3]

Synthesis Workflow:

Potential Biological Activities and Applications

Derivatives of 2-cyanoacrylate containing furan moieties have demonstrated a range of biological activities, suggesting potential applications in both agriculture and medicine.

Antimicrobial and Antifungal Activity

Studies have indicated that cyanoacrylates incorporating a furan ring exhibit fungicidal properties.[4] This is further supported by research on similar compounds, such as propyl (E)-3-(furan-2-yl) acrylate, which has shown antifungal potential against various Candida species.[5] The furan scaffold is recognized for its presence in numerous bioactive compounds with antibacterial and antifungal effects.[6]

Herbicidal and Plant Growth Regulatory Activity

Cyanoacrylates containing furan have been shown to possess herbicidal activities, with a notable efficacy against dicotyledonous weeds.[4] Additionally, these compounds have exhibited interesting plant growth regulatory effects, in some cases stimulating radicle growth while in others showing inhibitory effects.[4]

Antiviral Activity

The class of 2-cyanoacrylates has also been investigated for antiviral properties, with some derivatives showing efficacy against viruses like the tobacco mosaic virus.[7]

Cytotoxicity

Research into the cytotoxicity of ethyl 2-cyanoacrylate suggests it is biocompatible with human osteoblast cell cultures, indicating potential for use in medical applications such as bone graft fixation.[8]

Logical Relationship of Biological Activities:

Conclusion

This compound is a readily synthesizable compound with a diverse range of potential biological activities. Its demonstrated antifungal, herbicidal, and potential antiviral properties, coupled with low cytotoxicity, make it a promising candidate for further investigation in the development of novel pharmaceuticals and agrochemicals. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this versatile molecule.

References

- 1. This compound | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 23973-22-0|this compound|BLD Pharm [bldpharm.com]

- 3. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 7. Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties [mdpi.com]

- 8. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-Cyano-3-(2-furanyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-(2-furanyl)acrylate is a small molecule belonging to the cyanoacrylate class of compounds, characterized by the presence of a furan ring. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and synthesis. Furthermore, it delves into its potential as a therapeutic agent, particularly in oncology, by summarizing its known biological activities and postulating a mechanism of action based on the activity of related 2-cyanoacrylamide derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A comprehensive list of its synonyms is provided to aid in literature searches and material sourcing.

| Identifier | Name/Value |

| IUPAC Name | ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |

| Common Synonyms | Ethyl 2-cyano-3-(2-furyl)acrylate, Ethyl 2-cyano-3-(furan-2-yl)acrylate, Ethyl furfurylidenecyanoacetate |

| CAS Number | 23973-22-0 |

| PubChem CID | 682084 |

| ChEMBL ID | CHEMBL4060284 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | PubChem[1] |

| Molecular Weight | 191.18 g/mol | PubChem[1] |

| Appearance | Pale yellow needles | (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC[2] |

| Melting Point | 83-85 °C | Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 63.2 Ų | PubChem[1] |

Synthesis

This compound is commonly synthesized via the Knoevenagel condensation reaction. This method involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

General Experimental Protocol: Knoevenagel Condensation

A widely used protocol for the synthesis of this compound is as follows:

-

To a solution of furan-2-carbaldehyde (1.0 equivalent) in ethanol, add ethyl cyanoacetate (1.2 equivalents).

-

Add a catalytic amount of a weak base, such as piperidine (e.g., 0.1 ml for a 1 mol scale reaction).

-

Stir the reaction mixture at room temperature for approximately 8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and other volatile components under reduced pressure (in vacuo).

-

The resulting solid can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pale yellow needles of this compound.[2]

A variation of this protocol utilizes diisopropylethylammonium acetate (DIPEAc) as a catalyst in hexane, with heating at 65-70 °C for 3-6 hours.

Synthesis Workflow

Caption: Synthesis of this compound.

Biological Activity and Potential Applications

Derivatives of 2-cyanoacrylate are known to possess a wide range of biological activities, including anticancer, herbicidal, and antifungal properties. The furan moiety is also a well-established pharmacophore in medicinal chemistry, known to be present in numerous compounds with diverse therapeutic effects.

Anticancer Activity

This compound has been evaluated for its anticancer activity against a panel of human cancer cell lines, including A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). While the specific IC₅₀ values from this study are not publicly available, the investigation suggests that this class of compounds warrants further exploration for its potential in oncology.

Other furan-containing derivatives have demonstrated significant cytotoxic activity. For instance, certain furan-based compounds have shown potent activity against the MCF-7 breast cancer cell line with IC₅₀ values in the low micromolar range.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of chemical compounds.

-

Cell Seeding: Plate cancer cells (e.g., A549, HT-29, or HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Proposed Mechanism of Action

While the specific molecular targets of this compound have not been definitively identified, the broader class of 2-cyanoacrylamide derivatives has been shown to act as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).[3][4] TAK1 is a key signaling molecule that regulates the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cancer cell survival and proliferation.

TAK1 Signaling Pathway

Inhibition of TAK1 by a 2-cyanoacrylamide derivative would be expected to disrupt downstream signaling, leading to the suppression of pro-survival signals and potentially inducing apoptosis in cancer cells.

Caption: Proposed inhibition of the TAK1 signaling pathway.

Conclusion

This compound is a readily synthesizable compound with demonstrated, albeit not fully quantified, anticancer activity. Its structural similarity to known TAK1 inhibitors suggests a plausible mechanism of action that warrants further investigation. The experimental protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Future work should focus on determining the specific molecular targets, elucidating the precise mechanism of action, and conducting further preclinical studies to evaluate its efficacy and safety profile.

References

- 1. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity of Cisplatin-Loaded Poly Butyl Cyanoacrylate Nanoparticles in a Brain Cancer Cell Line: Anionic Polymerization Results - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Furan-Containing Cyanoacrylates in Biological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intersection of furan chemistry with the versatile cyanoacrylate scaffold has given rise to a class of compounds with significant and varied biological activities. These molecules are emerging as promising candidates in the fields of agriculture and medicine, demonstrating potential as herbicides, fungicides, antimicrobials, and even anticancer agents. This technical guide provides an in-depth overview of the current understanding of furan-containing cyanoacrylates, focusing on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Biological Activity

The biological efficacy of furan-containing cyanoacrylates and related derivatives has been quantified in various studies. The following tables summarize the key findings, providing a comparative overview of their potency against different biological targets.

Table 1: Herbicidal and Plant Growth Regulatory Activity

| Compound/Derivative | Target Species | Activity Type | Concentration/Dose | Inhibition/Effect (%) | Reference |

| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(tetrahydrofuran-3-yl)methaneaminoacrylate | Amaranth pigweed | Herbicidal (post-emergence) | 375 g/ha | "Excellent" | [1] |

| Various furan- and tetrahydrofuran-containing cyanoacrylates | Dicotyledonous weeds | Herbicidal | Not specified | Higher than against monocotyledonous weeds | [1] |

| Various furan- and tetrahydrofuran-containing cyanoacrylates | Cucumber (radicle) | Plant Growth Regulation | Not specified | Stimulatory or inhibitory | [1] |

Table 2: Antifungal Activity

| Compound/Derivative | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans ATCC 76485 | MIC | 64 | [2] |

| (E)-3-(Furan-2-yl)acrylic acid | Candida glabrata ATCC 90030 | MIC | 256 | [2] |

| (E)-3-(Furan-2-yl)acrylic acid | Candida parapsilosis ATCC 22019 | MIC | 512 | [2] |

| (E)-3-(Furan-2-yl)acrylic acid | Candida tropicalis ATCC 13803 | MIC | 256 | [2] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | MIC | 16 - 512 | [3] |

| 2-Cyanoacrylate derivative G19 | Fusarium graminearum | EC50 | 0.326 | [4] |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration

Table 3: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Furan-based compound 4 | MCF-7 (Breast) | IC50 | 4.06 | [5][6] |

| Furan-based compound 7 | MCF-7 (Breast) | IC50 | 2.96 | [5][6] |

| Furan derivative | NCI-H460 (Lung) | IC50 | 0.0029 | [5] |

| Furan derivative 1 | HeLa (Cervical) | IC50 | 0.08 - 8.79 | [7] |

| Furan derivative 24 | HeLa (Cervical) | IC50 | 0.08 - 8.79 | [7] |

| Furan derivative 24 | SW620 (Colorectal) | IC50 | Moderate to potent | [7] |

| Furan derivative 32 | SW620 (Colorectal) | IC50 | Moderate to potent | [7] |

| Furan derivative 35 | SW620 (Colorectal) | IC50 | Moderate to potent | [7] |

| Silylated MBA derivative 3a | HCT-116 (Colon) | IC50 | 1.3 | [8] |

| Silylated MBA derivative 3d | HCT-116 (Colon) | IC50 | 1.6 | [8] |

| Silylated MBA derivative 3b | Various cancer cells | IC50 | 7.3 - 21.3 | [8] |

| Silylated MBA derivative 3c | Various cancer cells | IC50 | 3.9 - 65.6 | [8] |

IC50: Half-maximal Inhibitory Concentration; MBA: Mucobromic acid

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key biological assays based on the cited literature.

Synthesis of Furan-Containing Cyanoacrylates

A general and adaptable synthetic route to furan-containing cyanoacrylates involves a multi-step process.[1]

-

Preparation of Furan-2-ylmethanamine: This intermediate is typically synthesized from furfural. Furfural is first condensed with hydroxylamine hydrochloride to yield 2-furfural oxime. Subsequent reduction of the oxime, often using a catalyst like Raney Ni, produces furan-2-ylmethanamine.

-

Reaction with Cyanoacrylate Precursors: The synthesized furan-2-ylmethanamine is then reacted with an appropriate alkyl 2-cyano-3,3-bis(alkylthio)acrylate in a suitable solvent, such as absolute ethanol, under reflux conditions. This reaction yields the target furan-containing cyanoacrylate.

-

Purification and Characterization: The final product is purified using standard techniques like column chromatography. Characterization is performed using methods such as 1H NMR, elemental analysis, and single-crystal X-ray diffraction to confirm the structure.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[5][6][9]

-

Cell Seeding: Cancer cells (e.g., MCF-7, KYSE70) are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The furan-containing cyanoacrylate derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. The cells are then incubated for a further 24-48 hours.

-

MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

-

Inoculum Preparation: A suspension of the target microorganism (e.g., Candida species) is prepared in a suitable broth (e.g., Mueller-Hinton) and adjusted to a specific optical density, corresponding to a known cell concentration (e.g., 1.5 x 108 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: The standardized microbial suspension is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by furan-containing cyanoacrylates are still under active investigation, studies on broader classes of furan derivatives provide valuable insights into their likely mechanisms of action, particularly in cancer. Natural products containing furan moieties have been shown to influence key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.[3][10]

dot

Caption: Potential signaling pathways modulated by furan-containing compounds.

The PI3K/Akt/mTOR, MAPK, and NF-κB pathways are frequently implicated in the anticancer effects of various natural products.[10] It is hypothesized that furan-containing cyanoacrylates may exert their cytotoxic effects by inhibiting these critical cell survival and proliferation pathways, leading to apoptosis and cell cycle arrest. For instance, some furan derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6]

In the context of antifungal activity, some cyanoacrylate derivatives are known to act as myosin-5 inhibitors, disrupting cellular processes in fungi.[4] It is plausible that furan-containing cyanoacrylates share a similar mechanism, though further research is required to confirm this.

Conclusion and Future Directions

Furan-containing cyanoacrylates represent a promising class of bioactive molecules with a diverse range of potential applications. The quantitative data presented herein highlights their efficacy, while the detailed protocols provide a foundation for future research. The elucidation of the specific signaling pathways and molecular targets of these compounds remains a key area for future investigation. A deeper understanding of their structure-activity relationships will be instrumental in the design and synthesis of next-generation furan-containing cyanoacrylates with enhanced potency and selectivity for therapeutic and agricultural applications. Further studies, including in vivo efficacy and toxicity assessments, are warranted to translate the in vitro potential of these compounds into tangible benefits.

References

- 1. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

Ethyl 2-Cyano-3-(2-furanyl)acrylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Ethyl 2-Cyano-3-(2-furanyl)acrylate. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are considering the use of this compound.

Introduction

This compound is a substituted acrylate compound containing a furan ring. Its structure, featuring a conjugated system with electron-withdrawing groups, suggests potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility and stability in common solvents is crucial for its handling, formulation, and application. This guide summarizes the currently available data and provides insights into its potential chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1][2] |

| Appearance | Pale yellow needles or orange solid | [2][3] |

| CAS Number | 23973-22-0 | [1] |

Solubility Profile

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [2][3] |

| Ethyl Acetate (EtOAc) | Soluble, used for recrystallization | [2][3] |

| Chloroform (CDCl₃) | Soluble (used for NMR analysis) | [2][3] |

| Methanol | Likely soluble (inferred from related compounds) | |

| Acetone | Likely soluble (inferred from related compounds) | |

| Dichloromethane (DCM) | Likely soluble (inferred from related compounds) | |

| Water | Expected to have low solubility |

Note: For practical applications, it is highly recommended to experimentally determine the quantitative solubility of this compound in the specific solvent systems of interest.

Experimental Protocol for Solubility Determination

A recommended method for determining the solubility of this compound is the isothermal shake-flask method.

Caption: Isothermal shake-flask method for solubility determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Temperature Dependence: Repeat the experiment at various temperatures to determine the temperature-dependent solubility profile.

Stability Profile

Specific experimental stability data for this compound is not extensively documented. However, its chemical structure suggests potential degradation pathways based on the known reactivity of its constituent functional groups: the furan ring, the acrylate double bond, and the ester group.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on general chemical principles.

Caption: Inferred degradation pathways of this compound.

-

Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid.

-

Oxidation: The furan ring is prone to oxidation, which can lead to ring-opening and the formation of various degradation products.

-

Photodegradation: The conjugated system of the acrylate moiety can absorb UV light, potentially leading to isomerization, [2+2] cycloaddition reactions, or other photochemical transformations.

-

Polymerization: Like other acrylates, this compound may be susceptible to polymerization, especially when exposed to heat, light, or radical initiators.

Experimental Protocol for Forced Degradation Studies

To assess the stability of this compound, forced degradation studies are recommended.

References

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 2-Cyano-3-(2-furanyl)acrylate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate, a valuable compound in organic synthesis and medicinal chemistry. This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visualizations of the reaction pathway and experimental workflow.

Core Reaction: The Knoevenagel Condensation

The formation of this compound is achieved through a Knoevenagel condensation reaction. This well-established carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 2-furaldehyde. The reaction is typically facilitated by a basic catalyst, such as piperidine.

The general mechanism proceeds via the deprotonation of the α-carbon of ethyl cyanoacetate by the basic catalyst to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-furaldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound.

When a secondary amine like piperidine is used as the catalyst, an alternative and often competing mechanism involving the formation of an iminium ion can occur. The piperidine reacts with the 2-furaldehyde to form a more electrophilic iminium ion, which then reacts with the enolate of ethyl cyanoacetate.

Reaction Mechanism Pathway

The following diagram illustrates the piperidine-catalyzed Knoevenagel condensation for the formation of this compound.

Caption: Knoevenagel condensation mechanism for this compound formation.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound under different catalytic conditions.

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Piperidine | Ethanol | Room Temp. | 8 hours | Quantitative | [1] |

| Diisopropylethylammonium acetate | Hexane | 65-70 °C | 3-6 hours | 90% | [2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a reported procedure.[1]

Materials and Reagents

-

2-Furaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

-

Ethyl acetate (for recrystallization)

Equipment

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Experimental Procedure

-

A solution of 2-furaldehyde (1 mol), ethyl cyanoacetate (1.2 mol), and piperidine (0.1 ml) in ethanol (20 ml) is prepared in a round-bottom flask.[1]

-

The reaction mixture is stirred at room temperature for 8 hours.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion of the reaction, the volatile components (ethanol) are removed in vacuo.[1]

-

The resulting crude product is an orange solid.[1]

-

For purification, the solid is recrystallized from ethyl acetate to yield pale yellow needles of this compound.[1]

Experimental Workflow

The following diagram outlines the key steps in the experimental synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization Data

The structure of the synthesized this compound has been confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ= 1.38 (t, J= 7.2 Hz, 3H), 4.33-4.38 (m, 2H), 6.66-6.67 (m, 1H), 7.39-7.40 (m, 1H), 7.75-7.76 (m, 1H), 8.01 (s, 1H).[2]

-

¹H NMR (300 MHz, CDCl₃): δ p.p.m.: 1.42 (t, 3H, CH₃), 4.40 (q, 2H, CH₂), 6.61 (m, 1H, CH), 6.80 (m, 1H, CH), 7.28 (m, 1H, CH), 7.98 (s, 1H, HC=C).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

¹³C NMR (100 MHz, CDCl₃): δ= 14.1, 62.5, 98.7, 113.8, 115.2, 121.5, 139.4, 148.1, 148.7, 162.5.[2]

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic absorption bands for the functional groups present in the molecule.

-

IR (KBr) cm⁻¹: 2984, 2252 (C≡N), 1741 (C=O), 1613, 1462.[2]

Conclusion

The Knoevenagel condensation provides an efficient and straightforward method for the synthesis of this compound from readily available starting materials. The use of a piperidine catalyst in ethanol at room temperature offers a high-yielding and operationally simple procedure. The detailed mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Technical Guide to the Health and Safety of Ethyl 2-Cyano-3-(2-furanyl)acrylate

Chemical Identification

-

IUPAC Name: ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate[1]

-

Synonyms: Ethyl 2-cyano-3-(furan-2-yl)acrylate, (E)-Ethyl 2-cyano-3-(2-furyl)acrylate

-

CAS Number: 23973-22-0[1]

-

Molecular Formula: C₁₀H₉NO₃[1]

-

Chemical Structure:

Hazard Identification

While a complete hazard profile is not available, GHS classifications from some suppliers indicate the following potential hazards. For a more comprehensive understanding, the hazards of the related compound, Ethyl 2-cyanoacrylate, are also presented.

GHS Hazards for Ethyl 2-Cyano-3-(2-furanyl)acrylate (from supplier information):

-

Pictogram: ❗ (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Reference Hazards for Ethyl 2-cyanoacrylate (potential additional hazards): [2][3][4][5]

Data Presentation

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | Orange to pale yellow solid/needles | [6] |

| Melting Point | 83-85 °C | [7] |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol and ethyl acetate | [6] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Toxicological Data

Specific toxicological data for this compound is not available. The following data for Ethyl 2-cyanoacrylate is provided for reference and should be interpreted with caution.

| Metric | Value | Species | Route | Source |

| LD50 (Oral) | >5000 mg/kg | Rat | Ingestion | |

| LD50 (Dermal) | >2000 mg/kg | Rabbit | Skin | |

| LC50 (Inhalation) | <21.1 mg/L (1 hr) | Rat | Inhalation | |

| Eye Irritation | Irritating | Rabbit | Eye | [5] |

| Skin Irritation | Irritating | Rabbit | Skin | [5] |

| Sensitization | May cause skin sensitization | Human | Skin | [5] |

Experimental Protocols

No specific toxicological or safety-related experimental protocols for this compound were found in the reviewed literature.

Example Synthesis Protocol (Knoevenagel Condensation)

The following is a description of a laboratory-scale synthesis, not a safety experiment. It is provided to illustrate a context in which this chemical may be handled.[6]

A solution of furan-2-aldehyde (1 molar equivalent), ethyl cyanoacetate (1.2 molar equivalents), and piperidine (0.1 ml) in ethanol (20 ml) was stirred at room temperature for 8 hours. After stirring, the volatile components were removed under vacuum to yield an orange solid. The product was then purified by recrystallization from ethyl acetate to obtain pale yellow needles.[6]

Visualizations

Caption: Workflow for the safe handling of cyanoacrylate compounds in a laboratory setting.

Caption: Logical flow for emergency response to a chemical incident.

Caption: Relationships between chemical structure and potential hazards.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile or butyl rubber gloves. Ensure gloves are changed frequently and immediately if contaminated. Wear a standard laboratory coat.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. Do not attempt to pull bonded skin apart.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Keep away from moisture, as it can cause rapid polymerization.[3]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as water, alcohols, amines, and bases. Consider refrigeration for long-term storage to inhibit polymerization.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

References

- 1. This compound | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 4. itwcp.de [itwcp.de]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmcs.org.mx [jmcs.org.mx]

Methodological & Application

Application Notes and Protocols for the Polymerization of Ethyl 2-Cyano-3-(2-furanyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential polymerization of ethyl 2-cyano-3-(2-furanyl)acrylate for the development of novel materials. The protocols are based on established methods for analogous compounds, offering a starting point for research and development.

Introduction

This compound is a vinyl monomer that combines the reactive cyanoacrylate functionality with a furan moiety. This unique structure offers opportunities for the creation of novel polymers with interesting properties. The electron-withdrawing nitrile and ester groups activate the double bond, making it susceptible to rapid anionic polymerization.[1] The furan ring, a versatile diene, can participate in Diels-Alder reactions, offering a pathway to cross-linked or functionalized materials.[2] Furan-containing polymers are of significant interest for biomedical applications, including drug delivery and tissue engineering, due to their potential for sustainable synthesis and tunable properties.[2][3][4]

Monomer Synthesis

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[3]

Protocol: Synthesis of this compound

This protocol is adapted from the work of Kalkhambkar et al. (2012).[3]

Materials:

-

Furan-2-carbaldehyde

-

Ethyl 2-cyanoacetate

-

Piperidine

-

Ethanol

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve furan-2-carbaldehyde (1.0 equivalent) and ethyl 2-cyanoacetate (1.2 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 ml for a 1 mol scale reaction) to the solution.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from ethyl acetate to yield pale yellow needles.[3]

Characterization Data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Appearance | Pale yellow needles | [3] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 1.42 (t, 3H, CH₃), 4.40 (q, 2H, CH₂), 6.61 (m, 1H, CH), 6.80 (m, 1H, CH), 7.28 (m, 1H, CH), 7.98 (s, 1H, HC=C) | [3] |

Polymerization of this compound

The polymerization of this compound is anticipated to proceed readily via anionic polymerization, similar to other cyanoacrylates. Radical polymerization is also a possibility but may require specific conditions to avoid side reactions with the furan ring.

Anionic Polymerization

Anionic polymerization of cyanoacrylates is notoriously fast and can be initiated by weak bases, including water.[1] For controlled polymerization to obtain well-defined polymers, anhydrous conditions and controlled initiation are crucial.

Proposed Protocol: Anionic Solution Polymerization

This proposed protocol is based on general methods for the anionic polymerization of alkyl cyanoacrylates.

Materials:

-

This compound (freshly synthesized and purified)

-

Anhydrous tetrahydrofuran (THF)

-

Initiator (e.g., n-butyllithium, sodium naphthalenide, or a milder base like piperidine)

-

Methanol (for termination)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified monomer in anhydrous THF in a flame-dried flask.

-

Cool the solution to a low temperature (e.g., -78 °C) to control the highly exothermic polymerization.

-

Slowly add the initiator solution dropwise to the stirred monomer solution.

-

The polymerization is typically very rapid. Monitor the reaction by observing the increase in viscosity.

-

After the desired time, terminate the polymerization by adding a quenching agent, such as methanol.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Filter and dry the polymer under vacuum.

Logical Workflow for Anionic Polymerization

Caption: Workflow for the anionic polymerization of this compound.

Radical Polymerization

Radical polymerization of cyanoacrylates is also possible but generally requires acidic conditions to suppress the competing and much faster anionic polymerization.[5]

Proposed Protocol: Radical Solution Polymerization

This proposed protocol is adapted from general procedures for the radical polymerization of ethyl 2-cyanoacrylate.[6]

Materials:

-

This compound

-

Anionic inhibitor (e.g., acetic acid or methanesulfonic acid)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Anhydrous solvent (e.g., toluene or acetonitrile)

-

Methanol (for precipitation)

Procedure:

-

In a reaction vessel, dissolve the monomer and the anionic inhibitor in the chosen anhydrous solvent.

-

Add the radical initiator (AIBN).

-

Degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the appropriate temperature for the initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.

-

Allow the polymerization to proceed for the desired time.

-

Cool the reaction to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration and dry under vacuum.

Experimental Workflow for Radical Polymerization

Caption: Workflow for the radical polymerization of this compound.

Characterization of Poly(this compound)

The resulting polymer should be characterized to determine its molecular weight, polydispersity, thermal properties, and chemical structure.

Anticipated Characterization Data (based on Poly(ethyl 2-cyanoacrylate))

| Parameter | Technique | Expected Results | Reference (for PECA) |

| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Dependent on polymerization conditions. Anionic polymerization can yield a wide range of molecular weights. | [5] |

| Polydispersity Index (PDI) | GPC | Anionic polymerization can be uncontrolled (high PDI) or controlled (low PDI) depending on conditions. Radical polymerization typically yields a PDI > 1.5. | [5][7] |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Poly(ethyl 2-cyanoacrylate) has a Tg of approximately 150 °C. The furan-containing polymer may have a similar or slightly different Tg. | [5] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Poly(ethyl 2-cyanoacrylate) begins to degrade around its Tg. The furan moiety might influence the degradation profile. | [4][5] |

| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR Spectroscopy | Confirmation of the polymer structure by identifying characteristic peaks and the disappearance of the vinyl proton signal from the monomer. | - |

Potential Applications and Signaling Pathway Interactions

Polymers derived from this compound hold promise for various applications, particularly in the biomedical field. The furan moiety allows for post-polymerization modification via the Diels-Alder reaction, which can be used for:

-

Drug Delivery: Covalent attachment of drugs or targeting ligands.

-

Tissue Engineering: Formation of cross-linked hydrogels for scaffolds.[4]

-

Self-Healing Materials: Reversible cross-linking through the Diels-Alder reaction.[2]

While no specific signaling pathways have been directly attributed to poly(this compound), furan-based compounds are known to be biologically active.[8] For drug delivery applications, the polymer could be designed to release a drug that interacts with a specific signaling pathway. For example, a polymer-drug conjugate could be designed for targeted cancer therapy.

Hypothetical Signaling Pathway for a Polymer-Drug Conjugate

Caption: A hypothetical signaling pathway for a targeted polymer-drug conjugate.

Conclusion

The polymerization of this compound presents an exciting avenue for the creation of novel functional materials. While direct experimental data for the polymerization of this specific monomer is limited, established protocols for similar cyanoacrylates provide a solid foundation for further research. The unique combination of a reactive cyanoacrylate group and a versatile furan moiety opens up a wide range of possibilities for applications in materials science and biomedicine. Further investigation is warranted to fully explore the potential of this promising monomer.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. This compound | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.utwente.nl [research.utwente.nl]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Ethyl 2-Cyano-3-(2-furanyl)acrylate in Stereolithography (3D Printing)

Disclaimer: The following application notes and protocols are a representative guide based on the use of similar furan-based and acrylate monomers in stereolithography. Currently, there is limited specific literature on the direct application of Ethyl 2-Cyano-3-(2-furanyl)acrylate in 3D printing. Therefore, the provided resin formulation is a hypothetical example intended for research and development purposes.

Introduction

This compound is a furan-containing acrylate monomer with potential applications in stereolithography (SLA) due to its reactive acrylate group, which is suitable for photo-initiated radical polymerization.[1] Furan-based monomers are of increasing interest as they can be derived from renewable resources, offering a sustainable alternative to petroleum-based materials.[2][3] These application notes provide a framework for incorporating this compound into a photopolymer resin for use in stereolithography, detailing resin formulation, printing, post-processing, and characterization.

Materials and Equipment

2.1 Materials

-

Base Monomer: this compound

-

Oligomer: Urethane Dimethacrylate (UDMA) or similar acrylate oligomer

-

Reactive Diluent: Isobornyl Acrylate (IBOA) or other suitable monofunctional acrylate[2]

-

Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)[4][5]

-

UV Blocker/Absorber (Optional): 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) or similar[4]

-

Cleaning Solvents: Isopropyl alcohol (IPA), Propylene carbonate[6][7]

2.2 Equipment

-

Stereolithography (SLA) 3D Printer (e.g., with a 405 nm laser or LED light source)[4]

-

UV Curing Chamber[6]

-

Magnetic Stirrer

-

Ultrasonic Cleaner[8]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

-

Glass vials or amber-colored resin vat

-

Digital Calipers

-

Mechanical Testing Apparatus (e.g., universal testing machine)[9]

-

Differential Scanning Calorimeter (DSC)

-

Fourier-Transform Infrared (FTIR) Spectrometer[2]

Experimental Protocols

3.1 Hypothetical Resin Formulation

A typical approach for creating a custom resin involves blending a base monomer with an oligomer to build mechanical properties, a reactive diluent to control viscosity, a photoinitiator to start the polymerization, and optional additives like UV blockers to control cure depth.[10]

| Component | Role | Hypothetical Weight Percentage (w/w %) |

| Urethane Dimethacrylate (UDMA) | Oligomer | 50% |

| This compound | Base Monomer | 30% |

| Isobornyl Acrylate (IBOA) | Reactive Diluent | 19.5% |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 0.5% |

Table 1: Hypothetical photopolymer resin formulation incorporating this compound.

Protocol for Resin Preparation:

-

In a fume hood, add the photoinitiator (TPO) to the reactive diluent (IBOA) in an amber-colored glass vial.

-

Gently stir the mixture with a magnetic stirrer until the photoinitiator is fully dissolved.[4]

-

Add the this compound to the mixture and continue stirring.

-

Finally, add the oligomer (UDMA) and stir until the resin is homogeneous.

-

Store the prepared resin in a cool, dark place away from UV light sources.

3.2 Stereolithography (3D Printing) Protocol

-

Printer Preparation: Ensure the SLA printer's resin tank and build platform are clean and calibrated according to the manufacturer's instructions.

-

Resin Loading: Pour the formulated resin into the resin tank.

-

Print Parameters: Set the printing parameters in the printer's software. These will likely require optimization, but a starting point is provided below.[4]

-

Printing: Start the printing process. The printer will cure the resin layer-by-layer to form the 3D object.[11]

-

Part Removal: Once printing is complete, carefully remove the build platform and the printed part.

| Parameter | Recommended Starting Value |

| Light Source Wavelength | 405 nm |

| Layer Thickness | 50 - 100 µm |

| Exposure Time | 5 - 15 seconds per layer |

| Lift Speed | 60 mm/min |

Table 2: Recommended starting parameters for SLA printing.

3.3 Post-Processing Protocol

Post-processing is crucial for achieving the desired mechanical properties and surface finish.[6][12]

-

Washing:

-

Submerge the printed part in a container of isopropyl alcohol (IPA).[7]

-

Use a soft brush to gently remove excess uncured resin from the surface.

-

For complex geometries, an ultrasonic cleaner with IPA can be used for a more thorough cleaning.[8]

-

A second wash in clean IPA is recommended to ensure all uncured resin is removed.

-

-

Drying:

-

Allow the part to air dry completely.

-

-

Support Removal:

-

Carefully remove the support structures using flush cutters or pliers.[13]

-

-

UV Post-Curing:

-

Place the cleaned and dried part in a UV curing chamber.[6]

-

Cure the part for 15-60 minutes, rotating it periodically to ensure even exposure. The optimal curing time will depend on the part's geometry and the intensity of the UV chamber.

-

-

Finishing (Optional):

Visualization of Workflows and Mechanisms

Caption: Experimental workflow for stereolithography.

Caption: Acrylate photopolymerization signaling pathway.

Characterization of Printed Parts

After post-processing, the mechanical and thermal properties of the printed parts should be characterized to evaluate the performance of the resin.

-

Mechanical Testing: Perform tensile tests according to ASTM D638 standards to determine the Young's modulus, ultimate tensile strength, and elongation at break.[14]

-

Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured polymer.

-

Cure Analysis: Utilize FTIR spectroscopy to analyze the degree of conversion by monitoring the disappearance of the acrylate C=C peak (around 1635 cm⁻¹) before and after curing.[2]

-

Dimensional Accuracy: Use digital calipers to measure the dimensions of the printed parts and compare them to the original CAD model to assess shrinkage and accuracy.[14]

By following these protocols, researchers can systematically investigate the potential of this compound as a component in novel photopolymer resins for stereolithography 3D printing.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. stratasys.com [stratasys.com]

- 7. Guide to Stereolithography (SLA) 3D Printing | Formlabs [formlabs.com]

- 8. kingsunmachining.com [kingsunmachining.com]

- 9. web.mae.ufl.edu [web.mae.ufl.edu]

- 10. researchgate.net [researchgate.net]

- 11. SLA Stereolithography, how does it work? | Dassault Systèmes® [3ds.com]

- 12. Post Process SLA Parts: Step-by-Step Guide | iamRapid [iamrapid.com]

- 13. hubs.com [hubs.com]

- 14. An Insight into the Characteristics of 3D Printed Polymer Materials for Orthoses Applications: Experimental Study [mdpi.com]

Application Notes and Protocols: Furan-Based Acrylates as Reactive Diluents in UV Curable Coatings

Introduction

UV curable coatings are solvent-free formulations that rapidly transform from a liquid to a solid state upon exposure to ultraviolet (UV) light.[1] This technology offers significant environmental and economic advantages, including the absence of volatile organic compounds (VOCs), fast curing times, and low energy consumption. A standard UV curable system is composed of three primary components: oligomers, which form the backbone of the coating; photoinitiators, which absorb UV light to start the polymerization; and reactive diluents.[1]